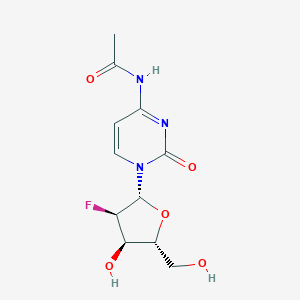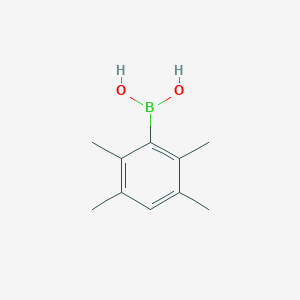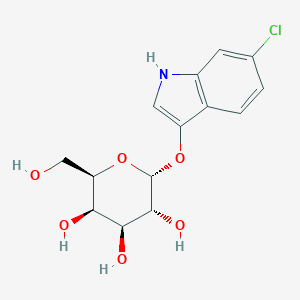
6-Chloro-3-indolyl alpha-D-galactopyranoside
Overview
Description
6-Chloro-3-indolyl alpha-D-galactopyranoside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for alpha-galactosidase, an enzyme that hydrolyzes the compound to produce a colored product. This property makes it valuable in various diagnostic assays and molecular biology applications.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl alpha-D-galactopyranoside , also known as Salmon α-Gal , is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
This compound acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, resulting in the release of a colored compound .
Biochemical Pathways
The action of this compound is primarily involved in the lac gene expression pathway . The hydrolysis of this compound by β-galactosidase is a key step in the lac operon regulatory system, which controls the metabolism of lactose in bacteria .
Result of Action
The enzymatic action of β-galactosidase on this compound results in the formation of a salmon or rose-colored precipitate . This color change provides a visual indication of the presence and activity of the enzyme .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase . Furthermore, the compound is known to be moisture sensitive , suggesting that its stability and efficacy may be affected by humidity levels.
Biochemical Analysis
Biochemical Properties
6-Chloro-3-indolyl alpha-D-galactopyranoside is a substrate for β-Galactosidase . This enzyme cleaves the β-glycosidic bond in this compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .
Cellular Effects
The hydrolysis of this compound by β-Galactosidase can be used to detect the activity of this enzyme in cells . The product of this reaction is a salmon or rose-colored precipitate, which can be visualized under a microscope .
Molecular Mechanism
The mechanism of action of this compound involves its hydrolysis by the enzyme β-Galactosidase . This reaction results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is crucial for its use in experiments. It is typically stored at 2-8°C to maintain its stability .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-Galactosidase . The enzyme cleaves the β-glycosidic bond in this compound, leading to the production of galactose and 5-bromo-4-chloro-3-hydroxyindole .
Subcellular Localization
The subcellular localization of this compound is not well known. Its hydrolysis product, 5-bromo-4-chloro-3-hydroxyindole, is insoluble and can be visualized under a microscope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl alpha-D-galactopyranoside typically involves the glycosylation of 6-chloroindole with a protected galactose derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst such as boron trifluoride etherate. The protected intermediate is then deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. It can also participate in substitution reactions due to the presence of the chloro group on the indole ring .
Common Reagents and Conditions
Hydrolysis: Catalyzed by alpha-galactosidase under physiological conditions (pH 7.0-7.5, 37°C).
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to substitute the chloro group.
Major Products
Hydrolysis: Produces 6-chloroindoxyl and galactose.
Substitution: Depending on the nucleophile, various substituted indole derivatives can be formed.
Scientific Research Applications
6-Chloro-3-indolyl alpha-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a chromogenic substrate for alpha-galactosidase, it is used in enzyme assays to measure enzyme activity.
Molecular Biology: Employed in blue-white screening to identify recombinant bacterial colonies.
Medicine: Used in diagnostic assays to detect enzyme deficiencies or activities in clinical samples.
Industry: Applied in the development of diagnostic kits and reagents for various biochemical assays
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl alpha-D-galactopyranoside: Another chromogenic substrate for alpha-galactosidase, producing a blue color upon hydrolysis.
6-Chloro-3-indolyl beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar applications but with different enzyme specificity
Uniqueness
6-Chloro-3-indolyl alpha-D-galactopyranoside is unique due to its specificity for alpha-galactosidase and the distinct color change it produces upon hydrolysis. This makes it particularly useful in assays where differentiation between alpha- and beta-galactosidase activity is required .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259204 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198402-61-8 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


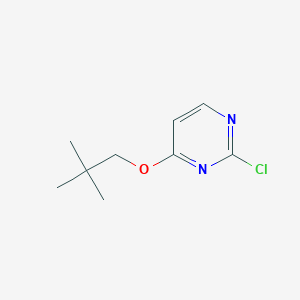
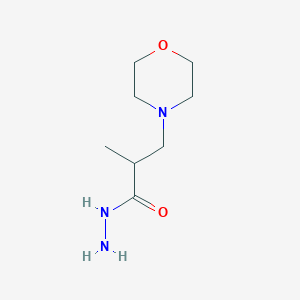
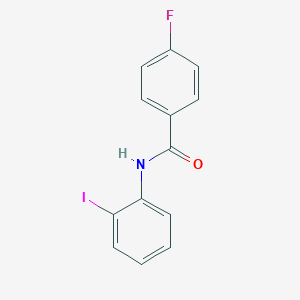
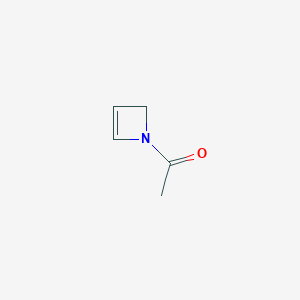

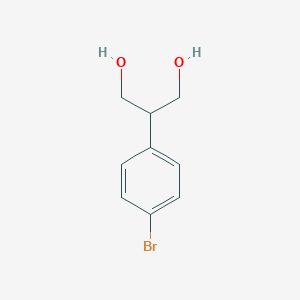
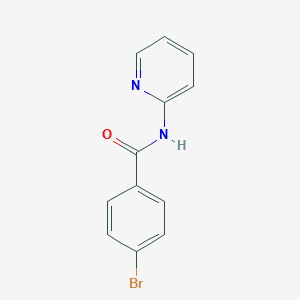
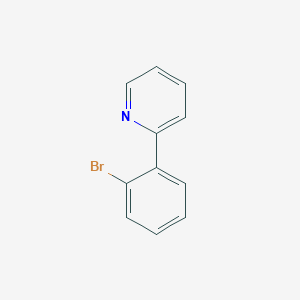

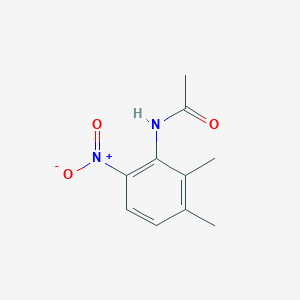
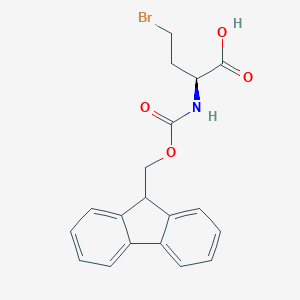
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
